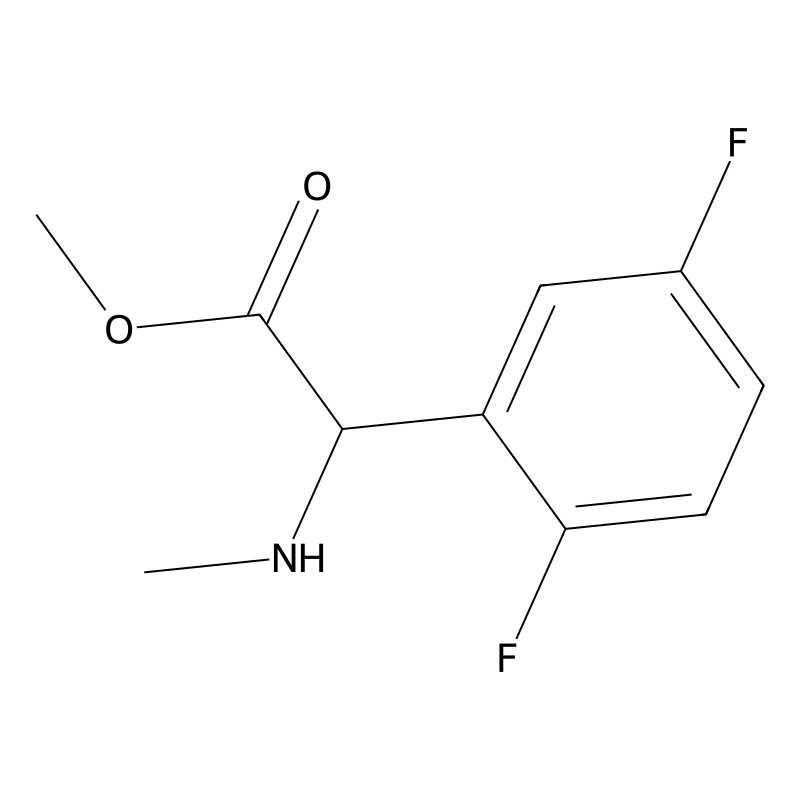

Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate is a chemical compound characterized by its distinctive molecular structure, which includes a difluorophenyl group and a methylaminoacetate moiety. The compound has two notable fluorine atoms located at the 2 and 5 positions of the phenyl ring, contributing to its unique chemical properties. Its molecular formula is when in hydrochloride form, with a molecular weight of approximately 251.66 g/mol .

- Potential skin and eye irritant: The presence of the amine group suggests potential skin and eye irritation upon contact [].

- Potential respiratory irritant: Inhalation of dust or vapors may irritate the respiratory system.

- Unknown flammability and reactivity: Information on flammability and reactivity is not available and should be treated with caution.

- Nucleophilic Substitution: The methylamino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

- Acylation: The amine group can undergo acylation reactions, forming amides when reacted with acyl chlorides or anhydrides.

The synthesis of methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate typically involves multi-step organic reactions:

- Formation of the Difluorophenyl Intermediate: Starting from commercially available difluorobenzene derivatives, various methods such as Friedel-Crafts reactions can be employed.

- Amine Introduction: The introduction of the methylamino group can be achieved through reductive amination or direct amination techniques.

- Esterification: Finally, the compound is converted into its ester form through reaction with methyl acetate or methanol in the presence of an acid catalyst.

Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate has potential applications in various fields:

- Pharmaceutical Industry: It may serve as a precursor for developing new therapeutic agents targeting neurological disorders or cancer.

- Research: As a chemical probe in biological studies to understand drug interactions and metabolic pathways.

Interaction studies involving methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate are crucial for understanding its pharmacokinetics and pharmacodynamics. Preliminary data suggest potential interactions with:

- Enzymes: Investigating its role as an inhibitor or substrate for cytochrome P450 enzymes could provide insights into its metabolic fate.

- Receptors: Studies focusing on serotonin or dopamine receptors may elucidate its mechanism of action in mood regulation.

Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 2-(4-fluorophenyl)-2-(methylamino)acetate | 1218664-42-6 | Contains one fluorine atom; different phenyl substitution. |

| Methyl 2-(3-chlorophenyl)-2-(methylamino)acetate | 1234567-89-0 | Chlorine substitution instead of fluorine; different biological activity profile. |

| Methyl 3-(3,4-dichlorophenyl)-3-(dimethylamino)propanoate | 9876543-21-0 | Dimethylamino group; altered carbon chain length affecting solubility and activity. |

Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate is unique due to its specific difluoro substitution pattern on the phenyl ring and its potential applications in medicinal chemistry that differentiate it from other similar compounds.